
2-Amino-6-ethoxybenzothiazole
Overview
Description
2-Amino-6-ethoxybenzothiazole is a heterocyclic compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and an ethoxy group at the sixth position on the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethoxybenzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with ethoxyacetic acid under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the cyclization process.
Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-ethoxybenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with specific properties.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research has shown that derivatives of this compound possess pharmacological properties, making them candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxybenzothiazole and its derivatives involves interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
Comparison
Compared to its analogs, 2-Amino-6-ethoxybenzothiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For example, the ethoxy group may enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Biological Activity
2-Amino-6-ethoxybenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and antitumor effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10N2OS
- Molecular Weight : 194.25 g/mol
- Melting Point : 161-163 °C
The compound features an ethoxy group and an amino group attached to a benzothiazole ring, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study synthesized Schiff base derivatives from this compound and evaluated their antimicrobial efficacy against various bacterial and fungal strains.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
The results demonstrated that the compound and its derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
2. Antioxidant Activity
This compound has been shown to possess significant antioxidant properties. Its ability to scavenge free radicals was tested using various assays, including DPPH and ABTS radical scavenging assays.
Assay | IC50 Value (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
These values indicate that the compound effectively reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases .
3. Antitumor Activity
The antitumor potential of this compound was assessed using human breast cancer cell lines (MCF-7). The compound demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 20 |
This suggests that the compound may serve as a promising candidate for further development in cancer therapy .
Case Study: Synthesis and Evaluation of Schiff Bases
A recent study focused on synthesizing Schiff bases from this compound and evaluating their biological activities. The synthesized compounds were tested for antimicrobial and antitumor activities, yielding promising results that support the potential application of these derivatives in pharmaceutical formulations .
Case Study: Metal Complexes
Another innovative approach involved the formation of metal complexes with this compound. These complexes exhibited enhanced biological activities compared to the parent compound, particularly in terms of antimicrobial efficacy and antitumor activity against various cancer cell lines. The study highlighted the role of metal ions in improving the bioactivity of aminothiazole-derived compounds .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Amino-6-ethoxybenzothiazole in laboratory settings?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation to avoid inhalation of dust or aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required during powder handling .
- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of according to hazardous waste regulations. Avoid dispersing dust .
- Storage : Store in a cool, dark place away from oxidizers. Ensure containers are tightly sealed to prevent moisture absorption .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Cyclization of Thiourea Derivatives : React 4-ethoxy-2-aminothiophenol with cyanogen bromide under acidic conditions to form the benzothiazole core .
- Zinc-Catalyzed Methods : Utilize Zn(II) catalysts to improve regioselectivity and reduce byproducts. For example, coupling 6-ethoxyaniline with sulfur sources (e.g., Lawesson’s reagent) in the presence of ZnCl₂ .
- Purification : Recrystallize from ethanol/water mixtures to achieve >97% purity. Monitor purity via HPLC or TLC .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Molecular Formula : C₉H₁₀N₂OS (MW: 194.26 g/mol) .
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and ethanol. Use sonication for aqueous suspensions .
- Stability : Degrades under prolonged UV exposure. Store in amber vials at 4°C for long-term stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for higher yield and purity?
- Methodological Answer :
- Catalyst Screening : Test transition metal catalysts (e.g., Zn, Cu) to enhance reaction efficiency. Zn(II) reduces reaction time by 30% compared to uncatalyzed routes .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve intermediate solubility. Avoid chloroform due to side reactions with amines .
- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Elucidation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C6: δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 195.07) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm). Use C18 columns and acetonitrile/water gradients .
Q. What mechanisms explain the antiviral activity of this compound against RNA viruses like Lassa virus?
- Methodological Answer :
- Endonuclease Inhibition : The compound competitively binds to the Lassa virus endonuclease active site, disrupting viral RNA replication. IC₅₀ values range from 5–20 μM in MG assay systems .
- Broad-Spectrum Activity : Modifications at the C6 position (e.g., ethoxy, chloro) enhance binding to conserved endonuclease motifs in related viruses (e.g., SFTSV, LCMV) .
Q. How do structural modifications of this compound influence its pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups : Substituting C6-ethoxy with chloro (e.g., 2-Amino-6-chlorobenzothiazole) increases lipophilicity, improving blood-brain barrier penetration for neurological applications .
- Bioisosteric Replacements : Replacing the thiazole sulfur with oxygen reduces cytotoxicity while retaining antifungal activity (e.g., against Candida albicans with MIC = 8 μg/mL) .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Compare results across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-h incubation) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for variability in in vitro vs. in vivo efficacy .
- SAR Analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinities .
Properties
IUPAC Name |
6-ethoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJWFGMEBETBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024481 | |
Record name | 2-Amino-6-ethoxybenzothiazole | |
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Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-ethoxybenzothiazole is an off-white powder. (NTP, 1992) | |
Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
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CAS No. |
94-45-1 | |
Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19772 | |
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Record name | 2-Amino-6-ethoxybenzothiazole | |
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Record name | Amino-6-ethoxybenzothiazole, 2- | |
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Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
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Record name | 2-Amino-6-ethoxybenzothiazole | |
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Record name | 6-ethoxybenzothiazol-2-ylamine | |
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Record name | AMINO-6-ETHOXYBENZOTHIAZOLE, 2- | |
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Melting Point |
322 to 325 °F (NTP, 1992) | |
Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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